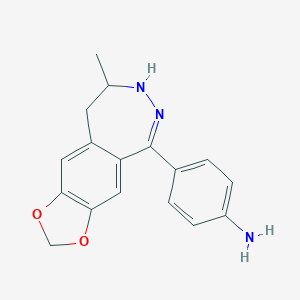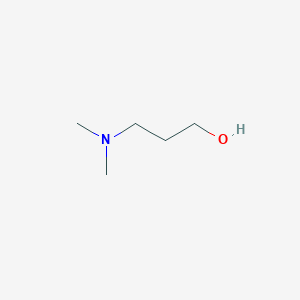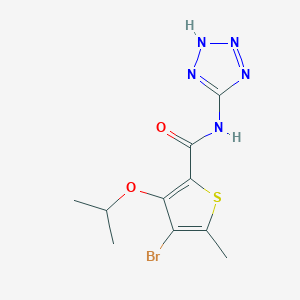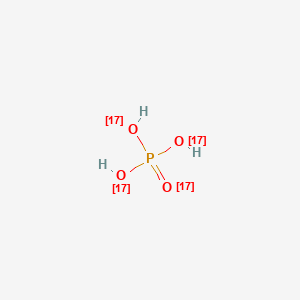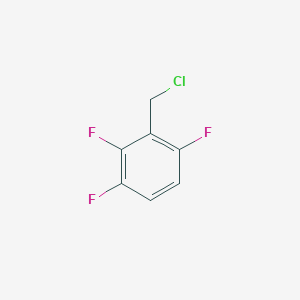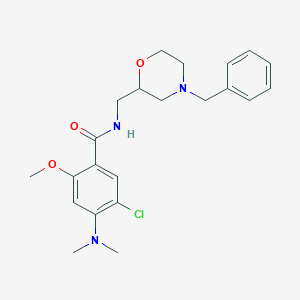
4-Bmmcdb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves multiple steps. One common synthetic route includes the reaction of 4-benzyl-2-morpholinylmethanamine with 5-chloro-4-(dimethylamino)-2-methoxybenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
化学反应分析
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide ring. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to gastrointestinal motility and as a potential therapeutic agent for gastrointestinal disorders.
Medicine: Its gastroprokinetic properties make it a candidate for developing drugs to treat conditions like gastroparesis and other motility disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves its interaction with specific molecular targets in the gastrointestinal tract. It is believed to act on serotonin receptors, particularly the 5-HT4 receptor, which plays a crucial role in regulating gastrointestinal motility. By stimulating these receptors, the compound enhances the contraction of smooth muscles in the gastrointestinal tract, promoting gastric emptying and intestinal transit .
相似化合物的比较
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide can be compared with other gastroprokinetic agents such as metoclopramide and mosapride. While metoclopramide is a well-known antiemetic and gastroprokinetic agent, it has a broader range of side effects due to its action on multiple receptor types. Mosapride, on the other hand, is more selective for the 5-HT4 receptor, similar to N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, but with different pharmacokinetic properties .
Similar Compounds
Metoclopramide: A dopamine antagonist with gastroprokinetic and antiemetic properties.
Mosapride: A selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.
属性
CAS 编号 |
112885-55-9 |
|---|---|
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-25(2)20-12-21(28-3)18(11-19(20)23)22(27)24-13-17-15-26(9-10-29-17)14-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13-15H2,1-3H3,(H,24,27) |
InChI 键 |
QCXZYQRKSBPMJO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
规范 SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
同义词 |
4-BMMCDB N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil](/img/structure/B49542.png)
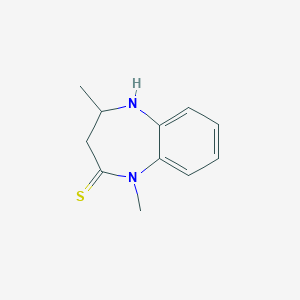
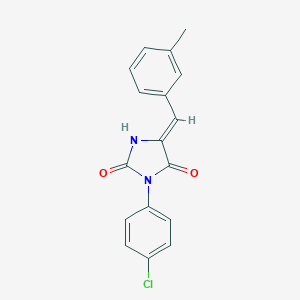


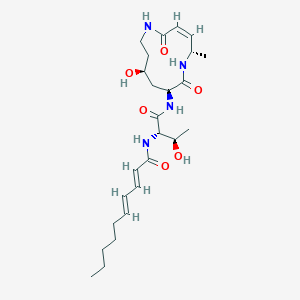
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)

